4-Nitro-2-propoxybenzoyl chloride
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Overview
Description
4-Nitro-2-propoxybenzoyl chloride is an organic compound with the molecular formula C10H10ClNO4 It is a derivative of benzoyl chloride, where the benzene ring is substituted with a nitro group at the 4-position and a propoxy group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-nitro-2-propoxybenzoyl chloride typically involves the reaction of 4-nitrobenzoic acid with thionyl chloride in the presence of a phase transfer catalyst such as pyridine. The reaction proceeds under reflux conditions, and the product is purified through reduced-pressure distillation .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using similar methods. The use of thionyl chloride as both the acylating agent and solvent helps in minimizing solvent recovery and reducing production costs. The high purity of the product is achieved through a single distillation step, making the process efficient and cost-effective .
Chemical Reactions Analysis
Types of Reactions: 4-Nitro-2-propoxybenzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding amides, esters, or thioesters.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants such as iron and hydrochloric acid.
Common Reagents and Conditions:
Substitution Reactions: Typically carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Reduction Reactions: Conducted under hydrogenation conditions or using chemical reductants in an acidic medium.
Major Products:
Substitution Reactions: Yield amides, esters, or thioesters depending on the nucleophile used.
Reduction Reactions: Produce 4-amino-2-propoxybenzoyl chloride as the major product.
Scientific Research Applications
4-Nitro-2-propoxybenzoyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is particularly useful in the preparation of compounds with potential pharmaceutical applications.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with antimicrobial or anticancer properties.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 4-nitro-2-propoxybenzoyl chloride primarily involves its reactivity as an acylating agent. The compound reacts with nucleophiles to form covalent bonds, which can modify the structure and function of target molecules. In biological systems, this reactivity can be harnessed to modify proteins or other biomolecules, thereby altering their activity and interactions.
Comparison with Similar Compounds
4-Nitrobenzoyl Chloride: Lacks the propoxy group, making it less versatile in certain synthetic applications.
2-Propoxybenzoyl Chloride: Lacks the nitro group, reducing its reactivity in certain chemical reactions.
Uniqueness: 4-Nitro-2-propoxybenzoyl chloride is unique due to the presence of both the nitro and propoxy groups, which confer distinct reactivity and versatility in synthetic applications.
Properties
IUPAC Name |
4-nitro-2-propoxybenzoyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO4/c1-2-5-16-9-6-7(12(14)15)3-4-8(9)10(11)13/h3-4,6H,2,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSWRTNDXKGCORP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=CC(=C1)[N+](=O)[O-])C(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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